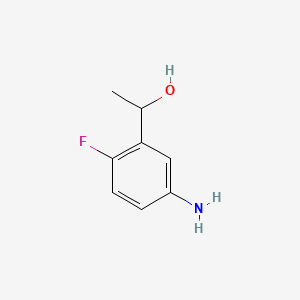
1-(5-Amino-2-fluorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(5-Amino-2-fluorophenyl)ethan-1-ol” is a compound that contains an amino group (-NH2), a fluorine atom, and a hydroxyl group (-OH). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of “1-(5-Amino-2-fluorophenyl)ethan-1-ol” would consist of a two-carbon chain (ethan-1-ol) attached to a fluorinated phenyl ring at one end and an amino group at the other . The exact spatial arrangement of these groups would depend on the specific synthesis conditions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom . These groups could direct electrophilic aromatic substitution reactions to specific positions on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Amino-2-fluorophenyl)ethan-1-ol” would be influenced by its functional groups. For example, the presence of the polar hydroxyl and amino groups could increase its solubility in water .科学的研究の応用
Fluorinated Compounds in Drug Synthesis
Fluorine atoms are introduced into organic molecules to enhance their properties such as stability, lipophilicity, and bioactivity. A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), showcases the importance of fluorinated intermediates in drug development. This synthesis demonstrates the challenges and solutions in producing fluorinated compounds on a large scale, highlighting the importance of such methods in the pharmaceutical industry (Qiu et al., 2009).
Fluorine in Protein Design
In protein design, the introduction of fluorinated amino acids can enhance protein stability against chemical and thermal denaturation. This strategy has been explored with the aim of creating proteins with novel chemical and biological properties. The incorporation of highly fluorinated analogs of hydrophobic amino acids into proteins is a promising approach to improve their stability and functionality, showcasing the potential of fluorine in biotechnological applications (Buer & Marsh, 2012).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are crucial in treating cancer due to their ability to interfere with nucleic acid synthesis. These compounds are widely used in chemotherapy regimens for various malignancies, demonstrating the critical role of fluorine-containing molecules in cancer pharmacotherapy. Research on 5-FU's metabolism, mechanism of action, and combination with other anticancer agents continues to be a significant focus in oncology, aiming to improve treatment outcomes and reduce toxicity (Gmeiner, 2020).
Organic Fluorophores in Molecular Imaging
Fluorophores, compounds that can re-emit light upon light excitation, are essential in molecular imaging for cancer diagnosis. The use of organic fluorophores, including those containing fluorine, allows for real-time, non-invasive visualization of tumors. Despite concerns about toxicity, the specific properties of fluorophores, such as their brightness and stability, make them invaluable tools in biomedical research. The safe application of these compounds in vivo opens new avenues for diagnosing and understanding cancer (Alford et al., 2009).
Safety And Hazards
特性
IUPAC Name |
1-(5-amino-2-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLVPXOCSQMWKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)N)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666669 |
Source


|
| Record name | 1-(5-Amino-2-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-2-fluorophenyl)ethan-1-ol | |
CAS RN |
150295-25-3 |
Source


|
| Record name | 1-(5-Amino-2-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid](/img/structure/B582637.png)
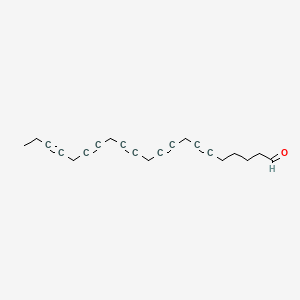
![(1S)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B582643.png)

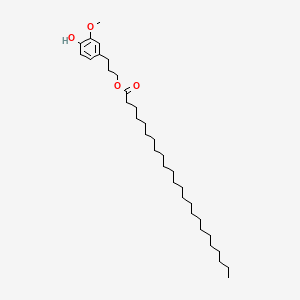
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B582651.png)
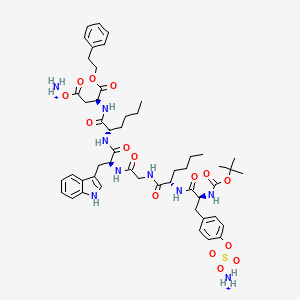
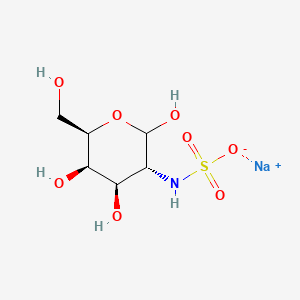
![1-Methoxy-2-formyl-3H-benzo[f]chromene](/img/structure/B582660.png)